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Compound of Interest

Compound Name: (R)-JNJ-31020028

Cat. No.: B1662126 Get Quote

This guide provides a comprehensive comparison of JNJ-31020028 with other alternatives for

validating Y2 receptor occupancy. It is intended for researchers, scientists, and drug

development professionals, offering objective performance comparisons supported by

experimental data.

Comparative Analysis of Y2 Receptor Antagonists
JNJ-31020028 is a potent and selective antagonist for the Neuropeptide Y (NPY) Y2 receptor.

[1][2][3] It demonstrates high binding affinity for both human and rat Y2 receptors and exhibits

over 100-fold selectivity against other NPY receptor subtypes (Y1, Y4, and Y5).[1][2][4] This

section compares the in vitro and in vivo properties of JNJ-31020028 with other known Y2

receptor antagonists.
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Compound Target(s)
Binding
Affinity
(pIC50/IC50)

In Vivo Y2
Receptor
Occupancy

Key Features

JNJ-31020028
NPY Y2

Receptor

Human: 8.07

(pIC50), 6 nM

(IC50) Rat: 8.22

(pIC50)[1][2][4]

~90% at 10

mg/kg (s.c.) in

rats, with an

ED50 of 1.6

mg/kg.[1][4]

Brain-penetrant

small molecule

with high

selectivity.[1][3]

[4] Poor oral

bioavailability

(6%) but 100%

subcutaneous

bioavailability in

rats.[2][4]

BIIE0246
NPY Y2

Receptor
---

Used as a tool to

demonstrate the

antidepressant-

like effects of Y2

receptor

antagonism.[5]

A complex

structure with

high molecular

weight, limiting

its use as an in

vivo

pharmacological

tool.[5]

JNJ-5207787
NPY Y2

Receptor
---

Maximally 50%

at 30 mg/kg (i.p.)

in rats.[4]

Moderate

antagonist

activity and

partial receptor

occupancy.[4]

Solubility and

formulation

difficulties limit

higher dosing.[4]

Experimental Protocols
In Vitro Binding Affinity Assay
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The binding affinity of JNJ-31020028 to human and rat Y2 receptors was determined through

competitive binding assays.[1]

Objective: To determine the concentration of the test compound that inhibits 50% of the binding

of a radiolabeled ligand to the Y2 receptor.

Methodology:

Cell Culture: KAN-Ts cells expressing human Y2 receptors and rat hippocampus tissue for

rat Y2 receptors were used.[1]

Radioligand: [¹²⁵I]PYY was used as the radioligand.[4]

Assay Procedure: Membranes from the cells or tissues were incubated with a fixed

concentration of the radioligand and varying concentrations of the test compound (JNJ-

31020028).

Detection: The amount of bound radioactivity was measured using a scintillation counter.

Data Analysis: The IC50 values were calculated from the competition curves.

Ex Vivo Receptor Occupancy by Autoradiography
The in vivo occupancy of Y2 receptors by JNJ-31020028 in the brain was assessed using ex

vivo autoradiography.[1][6][7]

Objective: To quantify the percentage of Y2 receptors occupied by JNJ-31020028 in the brain

after systemic administration.

Methodology:

Animal Dosing: Rats were administered JNJ-31020028 subcutaneously at various doses.[1]

[4]

Tissue Collection: At the time of expected peak plasma concentration, the animals were

euthanized, and their brains were rapidly removed and frozen.[6]

Cryosectioning: The frozen brains were sectioned into thin slices using a cryostat.[6]
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Radioligand Incubation: The brain sections were incubated with a radiolabeled Y2 receptor

ligand (e.g., [¹²⁵I]PYY).

Autoradiography: The sections were exposed to a film or a phosphor imaging screen to

visualize the distribution and density of the radioligand binding.

Data Analysis: The level of receptor occupancy was determined by comparing the specific

binding of the radioligand in the brains of drug-treated animals to that in vehicle-treated

control animals.[6]

Visualizing Key Processes
Y2 Receptor Signaling Pathway
The Neuropeptide Y Y2 receptor is a G-protein coupled receptor (GPCR).[8][9] Upon binding of

its endogenous ligands, such as Neuropeptide Y (NPY) or Peptide YY (PYY), the Y2 receptor

primarily couples to Gi/o proteins.[8][10] This leads to the inhibition of adenylyl cyclase, a

decrease in intracellular cAMP levels, and modulation of calcium channels.[8][10] JNJ-

31020028 acts as an antagonist, blocking this signaling cascade.
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Caption: Y2 receptor signaling pathway and the antagonistic action of JNJ-31020028.

Experimental Workflow for Ex Vivo Receptor Occupancy
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The following diagram illustrates the key steps involved in determining the ex vivo receptor

occupancy of JNJ-31020028.

In Vivo Phase

Ex Vivo Phase
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Caption: Workflow for determining ex vivo Y2 receptor occupancy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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